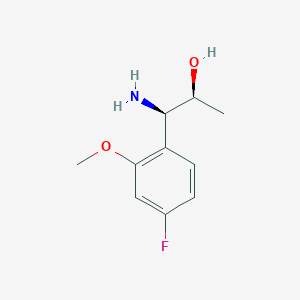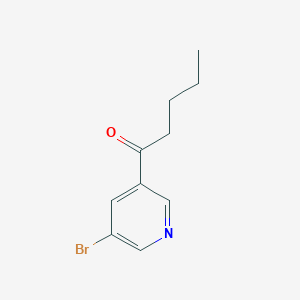
1-(5-Bromo-3-pyridinyl)-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-pyridinyl)-1-pentanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a pentanone group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-pyridinyl)-1-pentanone can be synthesized through several methods. One common approach involves the reaction of 5-bromo-3-pyridinecarboxylic acid with a suitable reagent to introduce the pentanone group. For instance, the reaction with ethylmagnesium chloride in tetrahydrofuran at low temperatures (around 10°C) followed by quenching with water and extraction with ethyl acetate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation under reduced pressure to isolate the compound as a pale yellow solid.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-pyridinyl)-1-pentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Bromo-3-pyridinyl)-1-pentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-pyridinyl)-1-pentanone involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(5-Bromo-3-pyridinyl)-1-pentanone can be compared with other similar compounds, such as:
1-(5-Bromo-3-pyridinyl)-1-propanone: This compound has a shorter alkyl chain and may exhibit different reactivity and applications.
1-(5-Bromo-3-pyridinyl)-2-pentanone: The position of the ketone group can influence the compound’s properties and uses.
1-(5-Bromo-3-pyridinyl)-1-butanone: Similar to the pentanone derivative but with a different chain length, affecting its chemical behavior.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of the 5-bromo-3-pyridinyl scaffold.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)pentan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-4-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |
InChI Key |
LLQQTUKKIVZNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


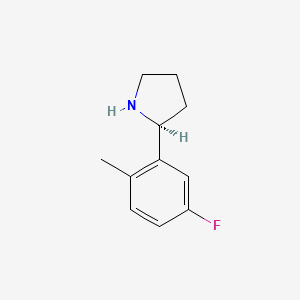

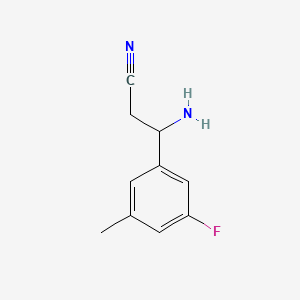
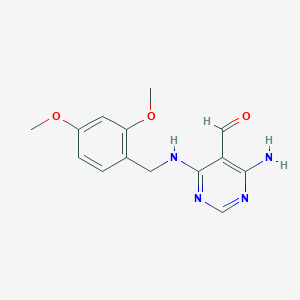
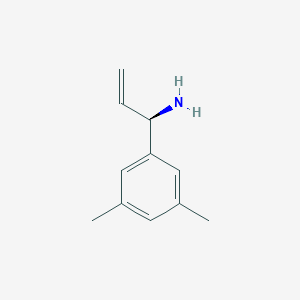
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
![2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13055875.png)
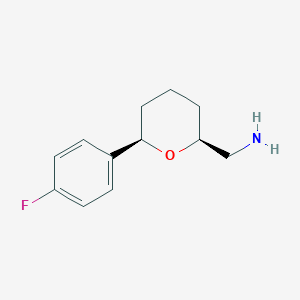


![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)
